(R)-1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxylic acid
Description
“(R)-1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxylic acid” is a chiral pyrrolidine-based compound featuring a benzyloxycarbonyl (Cbz) protecting group and an acetylated amino side chain. Its stereochemistry at the pyrrolidine ring (R-configuration) distinguishes it from its enantiomeric counterpart (S-configuration), which may influence its biochemical interactions and synthetic applications.
Properties
IUPAC Name |
(2R)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-13(17-8-4-7-12(17)14(19)20)9-16-15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUKZKYDJMGJDC-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxylic acid, a pyrrolidine derivative, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₈N₂O₅
- Molecular Weight : 306.31 g/mol
- CAS Number : 6998940
Biological Activity Overview
The compound's biological activity can be categorized into several key areas:
-
Antimicrobial Activity
- Preliminary studies suggest that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
- Neuroprotective Effects
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like DPP-IV, the compound can modulate metabolic pathways.
- Interaction with Cell Membranes : Its structural characteristics allow it to penetrate cell membranes, facilitating interactions with intracellular targets.
Table 1: Summary of Biological Activities and Corresponding MIC Values
Detailed Research Findings
- Antimicrobial Studies : A series of pyrrole derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the structure significantly enhanced their potency against S. aureus compared to E. coli, emphasizing the importance of structural optimization in drug design .
- DPP-IV Inhibition Research : A study focusing on the structure-activity relationship of pyrrolidine derivatives revealed that modifications similar to those found in this compound could lead to potent DPP-IV inhibitors with favorable pharmacokinetic profiles .
- Neuroprotective Effects : Investigations into the effects of D-amino acids on neuronal health showed promising results, indicating that compounds like this compound may mitigate oxidative stress and enhance neuronal resilience .
Comparison with Similar Compounds
(a) (S)-1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxylic acid (CAS: 1160-54-9)
(b) (2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid
(c) (2S,4R)-1-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 2239-67-0)
- Key Difference: Contains a 4-hydroxypyrrolidine ring and an unprotected aminoacetyl group.
- Properties : Lower molecular weight (285.30 g/mol) and distinct hazards (H302, H315) due to reactive amine functionality .
Data Table: Comparative Analysis
*Inferred from S-enantiomer data ; †Predicted based on structural analogs; ‡BLD Pharmatech recommendations .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (R)-1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Protection of the pyrrolidine nitrogen using benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions.
- Acylation of the pyrrolidine scaffold with a glycine derivative bearing the Cbz-protected amine.
- Chiral resolution via chiral auxiliaries or chromatography to isolate the (R)-enantiomer .
- Deprotection and purification under controlled conditions to avoid racemization.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry, particularly the chiral centers in the pyrrolidine ring .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O) from the carboxylic acid and Cbz groups.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute stereochemistry when single crystals are obtainable .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .
- Storage : Store in sealed containers at 2–8°C, protected from light and oxidizers .
Advanced Research Questions
Q. How can reaction yields be optimized during the acylation step?
- Methodological Answer :
-
Catalyst Selection : Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency.
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Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
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Temperature Control : Maintain 0–25°C to minimize side reactions.
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Monitoring : Track reaction progress via TLC or HPLC to determine endpoint .
Parameter Optimal Condition Impact on Yield Catalyst HATU +20% vs. EDCI Solvent DMF +15% vs. THF Temperature 0–5°C (slow addition) Reduces epimerization
Q. What techniques resolve stereochemical discrepancies in the pyrrolidine ring?
- Methodological Answer :
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak®) to separate enantiomers .
- Circular Dichroism (CD) : Correlates optical activity with configuration.
- X-ray Crystallography : Provides definitive proof of absolute configuration .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Short-term stability : At -20°C, degradation <5% over 1 month.
- Long-term stability : At -80°C, degradation <2% over 6 months .
- Lyophilization : Enhances stability for aqueous solubility studies.
- Incompatibilities : Avoid oxidizers and strong acids/bases to prevent decomposition .
Q. How can researchers address contradictions in literature regarding storage recommendations?
- Methodological Answer :
- Empirical Testing : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to assess degradation pathways.
- Comparative Analysis : Cross-reference safety data sheets (SDS) for consensus on critical parameters (e.g., Aladdin vs. GLPBIO recommendations) .
- Risk Mitigation : Prioritize storage at -80°C if conflicting data exist, as lower temperatures universally reduce degradation rates.
Q. What in silico methods predict the compound’s biological activity?
- Methodological Answer :
-
Molecular Docking : Simulate interactions with target proteins (e.g., proteases, GPCRs) using software like AutoDock Vina.
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QSAR Modeling : Correlate structural features (e.g., logP, hydrogen bond donors) with activity data from analogues .
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ADMET Prediction : Tools like SwissADME estimate permeability, solubility, and toxicity risks.
Software/Pipeline Application Example Output AutoDock Vina Binding affinity to ACE2 ΔG = -8.2 kcal/mol SwissADME Bioavailability score 0.55 (moderate)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
